molecular formula C10H17N3 B13320512 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13320512
M. Wt: 179.26 g/mol
InChI Key: WHDDNACUVBIKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a cyclopentylmethyl substituent at position 3, a methyl group at position 1, and an amino group at position 3. Pyrazole derivatives are widely studied due to their versatility in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(cyclopentylmethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)6-8-4-2-3-5-8/h7-8H,2-6,11H2,1H3

InChI Key

WHDDNACUVBIKGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2CCCC2)N

Origin of Product

United States

Preparation Methods

Approach via Condensation of β-Ketonitriles with Hydrazines

Methodology:

  • The most versatile and widely adopted route involves the condensation of a suitable β-ketonitrile precursor with hydrazine derivatives.
  • For the target compound, a precursor such as 2-cyclopentyl-4-methyl-3-oxobutanenitrile can be synthesized or obtained, which then reacts with hydrazine hydrate to form the pyrazole ring.

Reaction Pathway:

  • Preparation of β-ketonitrile precursor:

    • Synthesis of 2-cyclopentyl-4-methyl-3-oxobutanenitrile via Claisen condensation or other suitable methods involving cyclopentylmethyl derivatives.
  • Condensation with hydrazine hydrate:

    • The β-ketonitrile reacts with hydrazine hydrate under reflux conditions, leading to hydrazone formation.
    • Cyclization occurs through nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, forming the pyrazole ring.
  • Functionalization:

    • Methylation at the N-1 position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
    • The amino group at position 5 can be introduced or preserved depending on the reaction conditions and protecting groups.

Supporting Data:

  • This method aligns with the general approach described in the synthesis of 5-aminopyrazoles, where condensation of β-ketonitriles with hydrazines yields amino-pyrazoles efficiently (see).

In Situ Cyclization of Cyanoacetone Derivatives

Methodology:

  • An alternative involves in situ generation of cyanoacetone derivatives, which then cyclize with hydrazines to form the pyrazole core.
  • The process involves hydrolysis of cyanoacetone or its salts, followed by condensation with hydrazines.

Reaction Pathway:

  • Generation of cyanoacetone:

    • Cyanoacetone can be prepared via hydrolysis of cyanoacetate esters or through Claisen-type cleavage of isoxazoles.
  • Cyclization with hydrazines:

    • The in situ formed cyanoacetone reacts with hydrazine hydrate, promoting ring closure to form the pyrazole.
  • Substituent introduction:

    • Post-cyclization methylation and alkylation steps introduce the methyl group at N-1 and the cyclopentylmethyl group at position 5.

Supporting Data:

  • The patent US5616723A describes similar condensation and cyclization processes for pyrazole synthesis, emphasizing the importance of controlling reaction conditions to prevent polymerization and facilitate product isolation.

Specific Synthetic Route for the Target Compound

Based on the above general methods, a plausible synthetic route for This compound can be summarized as:

Step Description Reagents & Conditions Yield/Remarks
1 Synthesis of 2-cyclopentyl-4-methyl-3-oxobutanenitrile Claisen condensation or alkylation of suitable precursor Requires careful control to prevent polymerization
2 Condensation with hydrazine hydrate Reflux in ethanol or water Formation of hydrazone intermediate
3 Cyclization to pyrazole Heating under reflux, possibly with acid catalysis Formation of 3-(cyclopentylmethyl)-1-methylpyrazole
4 N-methylation at N-1 Methyl iodide or dimethyl sulfate, base Selective methylation to obtain the N-methyl group
5 Introduction of amino group at position 5 Nitration followed by reduction or direct amino substitution Final functionalization

Data Tables

Table 1: Summary of Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield Notes
β-Ketonitrile synthesis Alkyl halide, base Toluene Reflux 70-80% Requires dry conditions
Hydrazine condensation Hydrazine hydrate Ethanol/water Reflux 60-75% Controlled addition to prevent side reactions
N-methylation Methyl iodide Acetone Room temperature 80-90% Use of base like K₂CO₃

Final Remarks

The synthesis strategy outlined above is supported by the established methods for pyrazole derivatives and specific insights from patents and scientific articles. While variations exist depending on the available starting materials and desired purity, the core approach remains centered on hydrazine-mediated cyclization of appropriately substituted β-ketonitriles, followed by functionalization to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles like alkyl halides can replace the hydrogen atom to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of reduced derivatives such as alcohols or hydrocarbons.

    Substitution: Formation of substituted amines with various alkyl groups.

Scientific Research Applications

3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl substituent () provides steric bulk and moderate lipophilicity, favoring membrane permeability but reducing solubility.
  • Aromatic substituents (e.g., 4-chlorophenyl in ) enhance π-π interactions in target binding but significantly reduce solubility.

Key Observations :

  • Solvent-free one-pot methods (–2) are efficient for tert-butyl derivatives but may require optimization for bulkier substituents like cyclopentylmethyl.
  • Acid catalysis (e.g., TFA in ) is critical for activating carbonyl groups in aromatic analogs.

Pharmacological Activity

Pyrazole-5-amine derivatives exhibit diverse biological activities, particularly as kinase inhibitors:

Compound Name Target IC50 (µM) Selectivity Notes Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine TrkA kinase 94.0 ± 3.4 Moderate potency, non-selective
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine PCTAIRE kinase 26.8 ± 4.2 High selectivity over CDK2
This compound Predicted: Kinase targets N/A Potential improved selectivity due to flexible substituent N/A

Key Observations :

  • Bulky substituents (e.g., tert-butyl) may limit binding pocket accessibility, reducing potency .
  • Chlorophenyl groups enhance selectivity via hydrophobic interactions ().
  • The cyclopentylmethyl group’s flexibility could optimize binding to larger kinase pockets.

Biological Activity

3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with a cyclopentylmethyl group and a methyl group. Its molecular formula is C11H16N4C_{11}H_{16}N_4, and it has a molecular weight of 204.27 g/mol. The presence of these substituents contributes to its unique chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It can bind to receptors, potentially affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluating various pyrazole compounds demonstrated that those structurally related to this compound showed selective toxicity against cancer cell lines while sparing healthy cells. For instance, compounds similar in structure were tested against neuroblastoma cells, showing approximately 50% inhibition at concentrations around 100 μM .

CompoundCell LineIC50 (μM)Selectivity
This compoundSH-SY5Y (neuroblastoma)TBDHigh
Analog AL929 (fibroblast)TBDLow

Antimicrobial Activity

The compound also exhibits potential antimicrobial effects. Similar pyrazole derivatives have been shown to possess antifungal and antibacterial activities through mechanisms such as disrupting microbial cell walls or inhibiting key metabolic enzymes.

Case Studies

Case Study 1: Synthesis and Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound was highlighted for its promising anticancer activity against SH-SY5Y cells while demonstrating low toxicity towards normal fibroblasts . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Study 2: Structure-Activity Relationship (SAR)

In a study focusing on the SAR of pyrazole compounds, modifications on the pyrazole ring significantly influenced biological activity. The presence of bulky groups like cyclopentylmethyl was associated with enhanced receptor binding affinity and improved anticancer properties .

Q & A

Q. What are the recommended synthetic routes for 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with β-ketoesters or β-diketones. Key steps include:

  • Cyclopentylmethyl group introduction : Alkylation using cyclopentylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amine functionalization : Reductive amination or nucleophilic substitution to install the 5-amino group .
    Optimization of solvent (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., Pd/C for hydrogenation) significantly impacts yield (reported 40–75%) and purity (>90%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • X-ray crystallography : Resolves 3D conformation, confirming the cyclopentylmethyl group at position 3 and methyl at position 1. SHELX software is widely used for refinement .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Cyclopentylmethyl protons (δ 1.5–2.1 ppm, multiplet) and pyrazole NH₂ (δ 5.2–5.8 ppm, broad) .
    • ¹³C NMR : Pyrazole C3 (δ 145–150 ppm) and cyclopentylmethyl carbons (δ 25–35 ppm) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric methods .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the cyclopentylmethyl alkylation step?

  • Solvent-free conditions : Reduce side reactions (e.g., elimination) by using microwave-assisted synthesis .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for improved coupling efficiency .
  • Continuous flow chemistry : Enhances reproducibility and scalability, achieving >80% yield in pilot studies .

Q. What structure-activity relationship (SAR) insights exist for pyrazole derivatives with cyclopentylmethyl substituents?

  • Substituent position : Moving the cyclopentylmethyl group to position 4 reduces kinase inhibition by 50% compared to position 3 .
  • Amino group modification : Replacing NH₂ with N-methyl in similar compounds decreases metabolic stability (t₁/₂ < 2 hrs vs. 6 hrs) .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

  • Cocrystal structures : Determine binding modes with target proteins (e.g., p38 MAPK) to explain divergent IC₅₀ values. SHELXD and SHELXE are critical for phasing .
  • Conformational analysis : Compare X-ray data (e.g., torsion angles of the cyclopentylmethyl group) to molecular dynamics simulations .

Q. What methodologies are effective for analyzing electrophilic substitution reactions involving this compound?

  • Electrophilic aromatic substitution (EAS) : React with HNO₃/H₂SO₄ to nitrate the pyrazole ring. Monitor regioselectivity via LC-MS .
  • Thiophene coupling : Suzuki-Miyaura reactions with bromothiophene derivatives require Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (70°C, 12 hrs) .

Q. How can researchers address discrepancies in reported metabolic stability data?

  • In vitro microsomal assays : Compare liver microsomes from different species (e.g., human vs. rat) to identify species-specific metabolism .
  • LC-HRMS : Identify metabolites (e.g., hydroxylation at cyclopentylmethyl) to correlate with stability variations .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

  • Chiral chromatography : Use Chiralpak IA columns with hexane/ethanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization .

Methodological Considerations for Data Interpretation

Q. How should researchers validate computational docking predictions for this compound?

  • Blind docking : Use AutoDock Vina to screen multiple binding pockets, followed by MD simulations (AMBER) to assess stability .
  • Experimental validation : Compare predicted binding poses with cocrystal structures (PDB entries, e.g., 4QSP) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-DAD/ELSD : Monitor degradation peaks and quantify impurities (>0.1%) .

Q. How can conflicting cytotoxicity data across cell lines be reconciled?

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and assess efficacy thresholds .
  • Target profiling : Perform kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.